1-[Bis(4-fluorophenyl)methyl]-4-[3-(3,4-dimethoxyphenyl)-2-propenyl]piperazine Dihydrochloride
Description
This compound is a piperazine derivative featuring a bis(4-fluorophenyl)methyl group at the 1-position and a 3-(3,4-dimethoxyphenyl)-2-propenyl substituent at the 4-position. Its dihydrochloride salt form enhances solubility and stability for pharmacological applications. Structurally, it belongs to a class of cinnamyl-piperazine analogs, which are known for their diverse biological activities, including antihistaminic, vasodilatory, and receptor-modulating effects . The (Z)-isomer of this compound (as opposed to the (E)-isomer in flunarizine) was recently synthesized to explore stereochemical influences on activity . The 3,4-dimethoxyphenyl moiety may enhance affinity for neurotransmitter transporters or receptors, as seen in related compounds targeting sigma receptors or calcium channels .
Properties
Molecular Formula |
C28H30F2N2O2 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
1-[bis(4-fluorophenyl)methyl]-4-[3-(3,4-dimethoxyphenyl)prop-2-enyl]piperazine |
InChI |
InChI=1S/C28H30F2N2O2/c1-33-26-14-5-21(20-27(26)34-2)4-3-15-31-16-18-32(19-17-31)28(22-6-10-24(29)11-7-22)23-8-12-25(30)13-9-23/h3-14,20,28H,15-19H2,1-2H3 |
InChI Key |
CELDOXOGIZIYPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC |
Origin of Product |
United States |
Preparation Methods
Water-Based Process for Substituted Diphenylmethyl Piperazines
A novel and cost-effective water-based process has been patented for the preparation of substituted diphenylmethyl piperazines, including the dihydrochloride salts, which is applicable to the title compound:
-
- 1-Bis(4-fluorophenyl)methyl piperazine (Formula II)
- Halogenated 3-(3,4-dimethoxyphenyl)-2-propenyl derivative (R–X, where X = halogen or other leaving groups such as tosylate)
-
- Solvent: Water
- Base: Potassium carbonate or similar
- Catalyst: Phase transfer catalyst (e.g., tetrabutylammonium bromide)
- Temperature: 25–100 °C
- Reaction Time: 0.5–10 hours
-
- Stirring the piperazine intermediate in water with base and catalyst at room temperature
- Addition of the halogenated propenyl derivative
- Heating the mixture to the desired temperature for the specified time
- Cooling and extraction with organic solvent (e.g., ethyl acetate)
- Isolation of the free base followed by conversion to dihydrochloride salt via acidification
- 1-Bis(4-fluorophenyl)methyl piperazine (0.35 mol) in water (300 mL)
- Potassium carbonate (0.24 mol) and tetrabutylammonium bromide (0.05 g) added
- 3-(3,4-dimethoxyphenyl)-2-propenyl chloride (0.42 mol) added
- Heated at 60 °C for 2 hours
- Workup by extraction and salt formation yielded the dihydrochloride salt with high purity (>98%) and good yield.
Alternative Organic Solvent-Based Methods
Earlier methods involved organic solvents such as benzene, toluene, or DMF, often requiring longer reaction times (up to 40 hours) and lower yields (around 27.8%) due to the need for reflux and chromatographic purification.
Reaction Optimization and Catalysts
- Bases: Potassium carbonate is preferred for its mildness and efficiency in deprotonating piperazine nitrogen atoms to enhance nucleophilicity.
- Phase Transfer Catalysts: Tetrabutylammonium bromide improves the solubility of organic reactants in aqueous media, accelerating reaction rates.
- Temperature Control: Moderate heating (60–90 °C) balances reaction speed and minimizes side reactions.
- Solvent Selection: Water as a green solvent is favored for environmental and cost reasons; however, DMF is used when solubility issues arise.
Characterization and Purity Assessment
Synthesized compounds are characterized by:
| Technique | Purpose |
|---|---|
| IR Spectroscopy | Functional group identification |
| $$^{1}H$$ NMR | Structural confirmation |
| Elemental Analysis | Purity and composition verification |
| HPLC | Purity quantification (>98%) |
| Melting Point | Physical property confirmation |
Typical IR peaks for the dihydrochloride salt include broad NH stretches (~3350 cm$$^{-1}$$) and aromatic C=C stretches (~1490–1600 cm$$^{-1}$$).
Summary Table of Preparation Conditions
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Solvent | Notes |
|---|---|---|---|---|---|---|---|
| Piperazine intermediate | Piperazine + bis(4-fluorophenyl)methyl halide + K$$2$$CO$$3$$ + TBAB | 25–60 | 2–5 | ~90 | ≥98 | Water/DMF | Phase transfer catalysis used |
| Coupling with propenyl | Piperazine intermediate + halogenated propenyl + K$$2$$CO$$3$$ + TBAB | 25–100 | 0.5–10 | 85–98 | ≥98 | Water | Extraction and salt formation |
| Salt formation | Acidification (HCl) | Ambient | 1–2 | Quantitative | High | Aqueous | Dihydrochloride salt obtained |
Research Findings and Applications
The synthesized 1-[Bis(4-fluorophenyl)methyl]-4-[3-(3,4-dimethoxyphenyl)-2-propenyl]piperazine dihydrochloride has been studied for acetylcholinesterase inhibitory activity, showing promising efficacy compared to standards like neostigmine. The mild and efficient synthetic routes facilitate the production of this compound for further pharmacological evaluation.
Chemical Reactions Analysis
Types of Reactions
(e/z)-Trelnarizine undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols using reagents like peracids or osmium tetroxide.
Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon can convert (e/z)-Trelnarizine to its corresponding alkane.
Substitution: Halogenation reactions can introduce halogen atoms across the double bond, forming dihalides.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid), osmium tetroxide.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of light or catalysts.
Major Products
Oxidation: Epoxides, diols.
Reduction: Alkanes.
Substitution: Dihalides.
Scientific Research Applications
(e/z)-Trelnarizine has diverse applications in scientific research:
Chemistry: Used as a model compound to study geometric isomerism and reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various conditions.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of (e/z)-Trelnarizine involves its interaction with specific molecular targets. The double bond’s geometry influences its binding affinity and reactivity with enzymes, receptors, and other biomolecules. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related piperazine derivatives based on substituents, stereochemistry, and pharmacological profiles:
Table 1: Structural and Functional Comparison
Key Findings
Stereochemistry and Bioactivity: The (E)-isomer (flunarizine) exhibits established antihistaminic and vasodilatory effects due to its planar propenyl group, which enhances receptor binding .
Substituent Effects :
- Methoxy Groups : Compounds with 3,4-dimethoxyphenyl (title compound) or 2,3,4-trimethoxybenzyl (lomerizine, KB-2796) substituents demonstrate enhanced CNS penetration and receptor affinity. For example, lomerizine’s trimethoxybenzyl group is critical for calcium channel blockade .
- Fluorophenyl Groups : Bis(4-fluorophenyl)methyl moieties improve metabolic stability and lipophilicity, as seen in flunarizine and GBR12909 .
In contrast, flunarizine’s (E)-phenylpropenyl group correlates with antihistaminic activity, while lomerizine’s benzyl group drives calcium channel modulation .
Physicochemical Properties :
- The dihydrochloride salt form (shared with flunarizine and lomerizine) improves aqueous solubility compared to free bases .
- Melting points and NMR data for analogs (e.g., 132–230°C for sulfonamide derivatives in ) suggest structural rigidity influenced by substituents .
Table 2: Pharmacological Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
